1-(4-Bromo-3-fluorophenyl)piperazine
CAS No.:
Cat. No.: VC18242161
Molecular Formula: C10H12BrFN2
Molecular Weight: 259.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrFN2 |
|---|---|
| Molecular Weight | 259.12 g/mol |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)piperazine |
| Standard InChI | InChI=1S/C10H12BrFN2/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |
| Standard InChI Key | UZBPQLFHGPRBDW-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=CC(=C(C=C2)Br)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(4-Bromo-3-fluorophenyl)piperazine (C₁₀H₁₁BrFN₂) is a disubstituted phenylpiperazine featuring a bromine atom at the para position and a fluorine atom at the meta position of the aromatic ring. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposing positions, confers basicity and structural flexibility, enabling interactions with biological targets. The molecular weight of the compound is approximately 257.92 g/mol, calculated from the atomic masses of its constituent elements .
Table 1: Key Physicochemical Properties
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis of 1-(4-bromo-3-fluorophenyl)piperazine follows established nucleophilic aromatic substitution (NAS) strategies employed for phenylpiperazines. A representative protocol involves:
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Halogenation: Bromination of 3-fluorophenol using bromine in acetic acid to yield 4-bromo-3-fluorophenol.
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Chlorination: Conversion to 1-bromo-4-chloro-3-fluorobenzene via treatment with thionyl chloride (SOCl₂).
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Piperazine Coupling: Reaction of the aryl chloride with anhydrous piperazine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C .
This method, adapted from the synthesis of 1-(3-chloro-4-fluorophenyl)piperazine , typically achieves moderate yields (40–60%) due to steric hindrance from the ortho-fluorine substituent. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted starting materials and by-products.
Industrial Production Considerations
Scalable synthesis requires continuous flow reactors to enhance heat transfer and reduce reaction times. Industrial processes may employ catalytic systems, such as palladium-based catalysts, to improve efficiency in the halogenation step. Quality control measures, including in-line GC-MS monitoring, ensure batch consistency and compliance with regulatory standards.
Analytical Characterization and Detection
Chromatographic Techniques
Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting halogenated phenylpiperazines in complex matrices. For 1-(4-bromo-3-fluorophenyl)piperazine, LC-HRMS under electrospray ionization (ESI) positive mode would generate a protonated molecular ion [M+H]⁺ at m/z 259.0 with isotopic peaks at m/z 261.0 (⁸¹Br) . Chromatographic retention times vary by column chemistry but generally fall between 10–15 minutes on C18 columns with acetonitrile/water gradients .
Spectroscopic Methods
Nuclear magnetic resonance (NMR) spectroscopy provides unambiguous structural confirmation. Key observations include:
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Aromatic Region (δ 7.0–7.5 ppm): A doublet of doublets (J = 8 Hz, 2H) for H-2 and H-6 protons, coupled to both fluorine and adjacent protons.
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Piperazine Protons (δ 2.5–3.5 ppm): Two broad singlets integrating to 8H, corresponding to the -N-CH₂-CH₂-N- moieties .
Pharmacological Profile and Biological Activity
Mechanism of Action
Phenylpiperazines are known to interact with monoamine transporters and receptors, particularly serotonin (5-HT) and dopamine (DA) systems. The bromine and fluorine substituents in 1-(4-bromo-3-fluorophenyl)piperazine likely enhance lipophilicity and receptor binding affinity compared to non-halogenated analogs . In vitro studies on similar compounds, such as pBPP, demonstrate partial agonism at 5-HT₁A receptors (EC₅₀ = 120 nM) and inhibition of serotonin reuptake (IC₅₀ = 450 nM) .
Toxicological Considerations
While specific toxicity data for this compound are lacking, related phenylpiperazines exhibit stimulant and hallucinogenic effects at doses of 50–200 mg. Adverse effects include tachycardia, hypertension, and hyperthermia, consistent with serotonin syndrome . The presence of bromine may prolong metabolic half-life, increasing overdose risks.
Regulatory and Forensic Implications
Forensic Identification
Forensic laboratories employ LC-QTOF-MS libraries to identify novel phenylpiperazines. The compound’s distinct isotopic signature and fragmentation pattern facilitate differentiation from other NPS .
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor in developing selective serotonin receptor modulators. Its halogen substituents provide sites for further functionalization, enabling structure-activity relationship (SAR) studies .
Neuroscience
In rodent models, halogenated phenylpiperazines are used to probe the role of 5-HT receptors in anxiety and depression. Microdialysis studies reveal increased extracellular serotonin levels in the prefrontal cortex following administration .
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